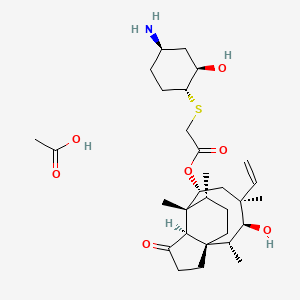

Lefamulin Acetate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMXIQXWHPSVDE-ZPJPNJFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027897 | |

| Record name | Lefamulin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350636-82-6 | |

| Record name | Lefamulin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lefamulin Acetate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1350636-82-6[1][2][3][4][5]

This technical guide provides an in-depth overview of Lefamulin acetate, a first-in-class pleuromutilin antibiotic. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comprehensive quantitative data, and visualizations of key biological and experimental processes.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | Lefamulin acetate | [1](--INVALID-LINK--) |

| CAS Number | 1350636-82-6 | [1](6--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |

| Molecular Formula | C₃₀H₄₉NO₇S | [2](--INVALID-LINK--) |

| Molecular Weight | 567.78 g/mol | [2](--INVALID-LINK--) |

| Class | Pleuromutilin Antibiotic | [7](--INVALID-LINK--) |

Mechanism of Action

Lefamulin is a protein synthesis inhibitor that targets the bacterial ribosome.[7] It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical site for peptide bond formation.[3][7] The binding of lefamulin to both the A- and P-sites within the PTC sterically hinders the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the elongation of the polypeptide chain.[3][8] This unique "induced-fit" mechanism of binding contributes to its potency and low potential for cross-resistance with other classes of ribosomal-targeting antibiotics.[3][8]

Quantitative Data

Pharmacokinetic Parameters

| Parameter | Value (IV, 150 mg) | Value (Oral, 600 mg) | Population | Reference |

| Cmax | 1.90 ± 0.705 mg/L (Day 1) | 37.1 mcg/mL (steady-state) | Healthy Subjects | [9](10--INVALID-LINK-- |

| Tmax | ~1.00 h | ~1.76 h | Healthy Subjects | [1](--INVALID-LINK--) |

| AUC0-12 | 6.59 ± 2.69 mg·h/L (Day 1) | 49.2 mcg·h/mL (steady-state) | Healthy Subjects | [9](10--INVALID-LINK-- |

| Bioavailability | N/A | ~25% | Healthy Subjects | [1](--INVALID-LINK--) |

| Volume of Distribution (Vss) | 86.1 L (range: 34.2-153 L) | N/A | Patients with CABP | [11](--INVALID-LINK--) |

| Protein Binding | 94.8% - 97.1% | 94.8% - 97.1% | Healthy Adults | [11](--INVALID-LINK--) |

| Elimination Half-life | ~8 h | ~8 h | Patients with CABP | [1](--INVALID-LINK--) |

| Total Body Clearance | 2.94 - 30.0 L/h | N/A | Healthy Subjects | [1](--INVALID-LINK--) |

In Vitro Susceptibility Data (MIC)

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Streptococcus pneumoniae | 0.06 - 0.12 | 0.12 - 0.25 | [4](12--INVALID-LINK--,--INVALID-LINK-- |

| Staphylococcus aureus (MSSA) | 0.06 - 0.12 | 0.12 - 0.25 | [5](13--INVALID-LINK-- |

| Staphylococcus aureus (MRSA) | 0.06 - 0.12 | 0.12 - 0.25 | [5](13--INVALID-LINK-- |

| Haemophilus influenzae | 0.5 | 1.0 - 2.0 | [5](13--INVALID-LINK-- |

| Moraxella catarrhalis | 0.06 | 0.12 | [14](--INVALID-LINK--) |

| Mycoplasma pneumoniae | ≤0.001 | 0.002 | [15](--INVALID-LINK--) |

| Legionella pneumophila | 0.06 | 0.5 | [15](--INVALID-LINK--) |

| Chlamydophila pneumoniae | 0.02 | 0.04 | [15](--INVALID-LINK--) |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][16]

-

Preparation of Lefamulin Stock Solution: Prepare a stock solution of Lefamulin acetate in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microdilution Plates:

-

Dispense 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. For fastidious organisms like Streptococcus pneumoniae, use CAMHB supplemented with 2.5% to 5% lysed horse blood.[14] For Haemophilus influenzae, use Haemophilus Test Medium (HTM).[14]

-

Perform serial two-fold dilutions of the Lefamulin stock solution in the microtiter plate to achieve final concentrations typically ranging from 0.008 to 16 µg/mL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for fastidious organisms) in ambient air (or 5% CO₂ for capnophilic organisms).[17]

-

MIC Reading: The MIC is defined as the lowest concentration of Lefamulin that completely inhibits visible bacterial growth.

-

Quality Control: Perform quality control using reference strains such as S. aureus ATCC 29213, S. pneumoniae ATCC 49619, and H. influenzae ATCC 49247.[2][17]

In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model

This protocol is adapted from studies evaluating the in vivo pharmacodynamics of Lefamulin.[18][19][20][21]

-

Animal Model: Use female ICR (CD-1) mice, typically 5-6 weeks old.[21]

-

Induction of Neutropenia: Induce neutropenia by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[21]

-

Infection:

-

Prepare an inoculum of the test organism (e.g., S. aureus or S. pneumoniae) to a concentration of approximately 10⁷ CFU/mL.

-

Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.[21]

-

-

Treatment:

-

Initiate treatment with Lefamulin (or vehicle control) at a specified time post-infection (e.g., 2 hours).[20]

-

Administer Lefamulin subcutaneously at various dosing regimens to assess efficacy.

-

-

Assessment of Bacterial Burden:

-

At 24 hours post-treatment initiation, euthanize the mice.

-

Aseptically remove the thighs and homogenize the tissue in sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the number of colony-forming units (CFU) per thigh.

-

-

Data Analysis: Compare the bacterial burden in the thighs of treated mice to that of control mice to determine the efficacy of Lefamulin.

Phase III Clinical Trial Protocol (LEAP 1 & 2)

The Lefamulin Evaluation Against Pneumonia (LEAP) 1 and 2 trials were pivotal studies assessing the efficacy and safety of Lefamulin for the treatment of community-acquired bacterial pneumonia (CABP).[22][23][24][25][26]

-

Study Design: Randomized, double-blind, non-inferiority trials.

-

Patient Population: Adults with CABP, typically with a Pneumonia Outcomes Research Team (PORT) risk class of II, III, or IV.[22][25]

-

Interventions:

-

LEAP 1 (IV to Oral): Lefamulin 150 mg IV every 12 hours, with an option to switch to 600 mg oral every 12 hours, compared to moxifloxacin 400 mg IV every 24 hours, with an option to switch to 400 mg oral every 24 hours.[23][26]

-

LEAP 2 (Oral): Lefamulin 600 mg orally every 12 hours for 5 days compared to moxifloxacin 400 mg orally every 24 hours for 7 days.[22]

-

-

Primary Endpoints:

-

FDA: Early Clinical Response (ECR) at 96 ± 24 hours after the first dose. ECR was defined as survival, improvement in at least two of four cardinal symptoms of CABP, no worsening of any cardinal symptom, and no receipt of a non-study antibacterial drug.[22][24]

-

EMA: Investigator's Assessment of Clinical Response (IACR) at Test-of-Cure (5-10 days after the last dose).[23][26]

-

-

Key Inclusion Criteria:

-

Age ≥ 18 years.

-

Radiographically confirmed pneumonia.

-

Acute illness (≤ 7 days).

-

Presence of at least three CABP symptoms (e.g., cough, purulent sputum, chest pain, dyspnea).

-

At least two abnormal vital signs.[22]

-

-

Key Exclusion Criteria:

-

Prior antibiotic therapy for the current illness (with some exceptions for a single dose of a short-acting antibiotic).

-

Severe immunosuppression.

-

Known or suspected infection with a pathogen not expected to respond to the study medications.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]

- 3. Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. cjic.ca [cjic.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]

- 8. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. cjic.ca [cjic.ca]

- 14. journals.asm.org [journals.asm.org]

- 15. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchportal.vub.be [researchportal.vub.be]

- 17. liofilchem.com [liofilchem.com]

- 18. In vivo pharmacodynamics of lefamulin, the first systemic pleuromutilin for human use, in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. noblelifesci.com [noblelifesci.com]

- 22. Oral Lefamulin vs Moxifloxacin for Early Clinical Response Among Adults With Community-Acquired Bacterial Pneumonia: The LEAP 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. rebelem.com [rebelem.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Lefamulin Acetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the First-in-Class Pleuromutilin Antibiotic

Lefamulin acetate, a novel pleuromutilin antibiotic, represents a significant advancement in the fight against community-acquired bacterial pneumonia (CABP). This technical guide provides a comprehensive overview of its core scientific attributes, including its molecular characteristics, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. Detailed experimental methodologies and signaling pathways are presented to support further research and development efforts in this area.

Core Molecular and Physicochemical Properties

Lefamulin acetate is a semi-synthetic derivative of the natural antibiotic pleuromutilin.[1] Its chemical structure is designed to optimize its antimicrobial activity and pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Formula | C30H49NO7S | [1] |

| Molecular Weight | 567.78 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white powder | [2] |

| Solubility | Freely soluble in ethanol. Soluble in DMSO (100 mg/mL). | [1][3] |

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Lefamulin's efficacy stems from its unique mechanism of action, which targets bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][2][4] This binding action, which involves an "induced-fit" mechanism, effectively blocks the addition of amino acids to the growing peptide chain, thereby halting protein production.[3][4] A key advantage of this mechanism is the low potential for cross-resistance with other antibiotic classes that also target the ribosome.[1][4]

References

- 1. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]

- 2. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. contagionlive.com [contagionlive.com]

- 5. Lefamulin | Johns Hopkins ABX Guide [hopkinsguides.com]

Lefamulin Acetate's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro activity of lefamulin acetate against a broad spectrum of Gram-positive bacteria. The document details the quantitative antibacterial spectrum through extensive Minimum Inhibitory Concentration (MIC) data, outlines the standardized experimental protocols for susceptibility testing, and visually represents the drug's mechanism of action and experimental workflows.

Introduction to Lefamulin Acetate

Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic.[1] It represents a significant advancement in antibacterial therapy due to its novel mechanism of action, which involves the inhibition of bacterial protein synthesis.[2] Lefamulin is available in both intravenous and oral formulations and has demonstrated potent activity against a wide range of pathogens, including multidrug-resistant strains.[2]

Mechanism of Action

Lefamulin exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.[3] This binding occurs at a unique site, preventing the correct positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation, which ultimately halts protein synthesis.[1][4] This distinct mechanism of action is responsible for the low potential for cross-resistance with other antibiotic classes.[3]

In Vitro Antibacterial Spectrum: Quantitative Data

The following tables summarize the in vitro activity of lefamulin against a wide range of Gram-positive bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, including MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

Table 1: Activity of Lefamulin against Staphylococcus species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 2,919 | 0.06 | 0.12 | ≤0.008 - >32 |

| S. aureus (Methicillin-susceptible, MSSA) | - | 0.06 | 0.12 | - |

| S. aureus (Methicillin-resistant, MRSA) | - | 0.06 | 0.12 | - |

| Coagulase-negative staphylococci (CoNS) | 276 | 0.06 | 4 | ≤0.008 - >32 |

Data compiled from the SENTRY Antimicrobial Surveillance Program and other studies.[5][6]

Table 2: Activity of Lefamulin against Streptococcus species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (all) | 3,923 | 0.06 | 0.12 | ≤0.004 - 1 |

| S. pneumoniae (Penicillin-susceptible) | - | 0.12 | 0.12 | - |

| S. pneumoniae (Penicillin-resistant) | - | 0.12 | 0.125 | - |

| S. pneumoniae (Multidrug-resistant) | - | 0.06 | 0.12 | - |

| Streptococcus pyogenes (Group A) | - | ≤0.015 | ≤0.015 | - |

| Streptococcus agalactiae (Group B) | - | ≤0.015 | 0.06 | - |

| Viridans group streptococci | 178 | 0.06 | 0.25 | - |

| Streptococcus anginosus group | - | 0.06 | 0.25 | - |

| Streptococcus dysgalactiae | - | 0.03 | 0.06 | - |

Data compiled from the SENTRY Antimicrobial Surveillance Program and other studies.[5][6][7]

Table 3: Activity of Lefamulin against Enterococcus species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecium | - | 0.125 | - | 0.063 - 32 |

| Enterococcus faecalis | - | - | - | 32 - 128 |

Data from a study on the synergistic effects of lefamulin.[8] Note the significantly higher MIC values for E. faecalis.

Experimental Protocols: MIC Determination

The in vitro susceptibility testing of lefamulin is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Broth Microdilution Method Workflow

Key Methodological Details:

-

Medium: Cation-adjusted Mueller-Hinton broth is the standard medium. For fastidious organisms like Streptococcus pneumoniae, it is supplemented with 2.5% to 5% lysed horse blood.[6]

-

Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is used.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of lefamulin that completely inhibits visible growth of the organism.

Mechanisms of Resistance

While resistance to lefamulin is currently rare, several mechanisms have been identified:

-

Target Site Mutations: Alterations in the ribosomal proteins L3 and L4, as well as mutations in the 23S rRNA, can reduce the binding affinity of lefamulin to its target.[4]

-

Efflux Pumps: The presence of ATP-binding cassette (ABC)-F transporter proteins, such as those encoded by the vga(A) gene, can lead to the active efflux of the drug from the bacterial cell.[11]

-

Ribosomal Protection: The Cfr methyltransferase can modify the ribosomal target, leading to reduced susceptibility to lefamulin and other ribosome-targeting antibiotics.[4]

Conclusion

Lefamulin acetate demonstrates potent in vitro activity against a wide array of clinically relevant Gram-positive bacteria, including multidrug-resistant isolates of Staphylococcus aureus and Streptococcus pneumoniae. Its unique mechanism of action provides a valuable therapeutic option with a low potential for cross-resistance. Continued surveillance of its activity and a deeper understanding of resistance mechanisms will be crucial for its sustained efficacy in the clinical setting.

References

- 1. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. jmilabs.com [jmilabs.com]

Lefamulin acetate for community-acquired bacterial pneumonia (CABP)

An In-depth Technical Guide to Lefamulin Acetate for Community-Acquired Bacterial Pneumonia (CABP)

Introduction

Lefamulin acetate is a first-in-class, semi-synthetic pleuromutilin antibiotic approved by the U.S. Food and Drug Administration (FDA) in August 2019 for the treatment of adult patients with community-acquired bacterial pneumonia (CABP).[1][2][3] Marketed under the brand name Xenleta™, it is available in both intravenous (IV) and oral formulations, offering a valuable alternative for empiric monotherapy.[4][5][6] Lefamulin's novel mechanism of action, targeted spectrum of activity against key CABP pathogens (including resistant strains), and demonstrated non-inferiority to a fluoroquinolone standard of care in pivotal clinical trials make it a significant addition to the antimicrobial armamentarium for CABP.[7][8][9] This guide provides a detailed technical overview of lefamulin acetate for researchers, scientists, and drug development professionals.

Mechanism of Action

Lefamulin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[10][11] It selectively binds to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[2][10][12] The binding interaction involves the A- and P-sites within domain V of the 23S rRNA.[13][14] A unique feature of its action is an "induced fit" mechanism, where the ribosomal binding pocket closes around the mutilin core of the drug, resulting in a tight and stable interaction.[6][12][15] This binding prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation and halting the elongation of the polypeptide chain.[10][11]

This distinct mechanism of action is responsible for the low propensity for cross-resistance with other major antibiotic classes that also target protein synthesis, such as macrolides, lincosamides, and streptogramins.[10][16] Depending on the bacterial species and concentration, lefamulin can be bacteriostatic or bactericidal.[1][10]

Figure 1: Lefamulin's Mechanism of Action.

In Vitro Activity & Spectrum

Lefamulin demonstrates potent in vitro activity against the most common Gram-positive, Gram-negative, and atypical pathogens responsible for CABP.[4][17] This includes activity against strains resistant to other antibiotic classes like β-lactams, macrolides, and fluoroquinolones.[15][18] The SENTRY Antimicrobial Surveillance Program has consistently documented its potent activity against a global collection of clinical isolates.[16][18]

| Pathogen | Lefamulin MIC50 (mg/L) | Lefamulin MIC90 (mg/L) | Comparator MIC90 (mg/L) |

| Streptococcus pneumoniae | 0.06 | 0.12 - 0.25 | Ceftriaxone: 1, Levofloxacin: 1 |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | Oxacillin: 0.5, Levofloxacin: 2 |

| Haemophilus influenzae | 0.5 | 1 - 2 | Amoxicillin-clavulanate: 2, Ceftriaxone: 0.03 |

| Moraxella catarrhalis | 0.06 | 0.12 | Amoxicillin-clavulanate: 0.5, Azithromycin: 0.12 |

| Mycoplasma pneumoniae | ≤0.008 | ≤0.008 | Azithromycin: >256 (in resistant strains) |

| Legionella pneumophila | 0.06 | 0.12 | Levofloxacin: 0.06, Azithromycin: 0.12 |

| Chlamydophila pneumoniae | 0.008 | 0.015 | Doxycycline: 0.12, Azithromycin: 0.12 |

Table 1: Comparative In Vitro Activity (MIC50/MIC90) of Lefamulin Against Key CABP Pathogens.[15][18]

Mechanisms of Resistance

While resistance to lefamulin is infrequent, several mechanisms have been identified in vitro.[1][18] These primarily involve:

-

Target Site Modification: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) or in the 23S rRNA can alter the drug binding site.[1][19]

-

Ribosomal Protection: The presence of ATP-binding cassette (ABC-F) proteins, such as vga(A) in S. aureus, can confer resistance.[18]

-

Target Modification by Enzymes: The Cfr ribosomal methyltransferase can modify an adenine residue in the 23S rRNA, which has the potential to mediate cross-resistance to other drug classes including phenicols, lincosamides, oxazolidinones, and streptogramin A.[1]

-

Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in H. influenzae, has been associated with reduced susceptibility.[18]

Pharmacokinetics and Pharmacodynamics

Lefamulin is available in both IV and oral formulations, with pharmacokinetic properties that support a switch from intravenous to oral therapy.[20][21] The key pharmacodynamic (PD) parameter associated with its antibacterial activity is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (ƒAUC0-24/MIC).[11][22] The drug achieves high concentrations in pulmonary epithelial lining fluid (ELF), approximately 5 to 6 times higher than in plasma, which is advantageous for treating pneumonia.[1][21]

| Parameter | Intravenous (150 mg q12h) | Oral (600 mg q12h) |

| Tmax (median) | End of 1-hour infusion | 1.76 hours |

| Cmax (steady state) | 2.95 mcg/mL | 1.19 mcg/mL |

| AUC0-12 (steady state) | 8.36 mcg·h/mL | 5.86 mcg·h/mL |

| Absolute Bioavailability | N/A | ~25% (Fasted) |

| Effect of Food | N/A | AUC decreased by ~28% |

| Plasma Protein Binding | 94.8% - 97.1% | 94.8% - 97.1% |

| Volume of Distribution (Vss) | 86.1 L | Not directly measured |

| Metabolism | Hepatic, primarily via CYP3A4 | Hepatic, primarily via CYP3A4 |

| Elimination Half-life (t1/2) | ~8 hours | ~8 hours |

| Excretion | Feces (~77% of radiolabeled dose), Urine (~15%) | Feces and Urine |

Table 2: Key Pharmacokinetic Parameters of Lefamulin in Adults.[1][12][20]

Clinical Efficacy: The LEAP 1 and LEAP 2 Trials

The approval of lefamulin was based on two pivotal Phase 3, randomized, double-blind, non-inferiority trials: LEAP 1 and LEAP 2.[23] These trials evaluated the efficacy and safety of lefamulin compared to moxifloxacin, a standard-of-care fluoroquinolone, in adults with CABP.

Experimental Protocols

-

Trial Design: Both were multinational, multicenter, randomized, double-blind, non-inferiority studies.

-

Patient Population: Adults (≥18 years) with moderate to severe CABP, defined by a Pneumonia Outcomes Research Team (PORT) risk class of II, III, or IV, radiographic evidence of pneumonia, and clinical signs and symptoms of CABP.[8][24]

-

Interventions:

-

LEAP 1: Patients were randomized 1:1 to receive either IV lefamulin (150 mg every 12 hours) or IV moxifloxacin (400 mg every 24 hours).[8] An optional switch to oral therapy (lefamulin 600 mg q12h or moxifloxacin 400 mg q24h) was permitted after 3 days if predefined clinical improvement criteria were met.[8][25] Treatment duration was 5-7 days for lefamulin and 7 days for moxifloxacin.[5] For suspected methicillin-resistant Staphylococcus aureus (MRSA), placebo was added to the lefamulin arm and linezolid was added to the moxifloxacin arm.[8]

-

LEAP 2: Patients were randomized 1:1 to receive either oral lefamulin (600 mg every 12 hours for 5 days) or oral moxifloxacin (400 mg every 24 hours for 7 days).[7][24]

-

-

Primary Endpoints:

-

FDA: Early Clinical Response (ECR) at 96 (±24) hours after the first dose in the Intent-to-Treat (ITT) population. A response was defined as survival, improvement in ≥2 cardinal symptoms of CABP, no worsening of any cardinal symptom, and no use of unprescribed antibacterial therapy.[8][24] The non-inferiority margin was 12.5% for LEAP 1 and 10% for LEAP 2.[7][8]

-

EMA: Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (TOC) visit (5-10 days after the last dose) in the modified ITT (mITT) and Clinically Evaluable (CE) populations.[8] The non-inferiority margin was 10%.[8]

-

References

- 1. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtopics.com [drugtopics.com]

- 3. FDA approves Xenleta for community-acquired bacterial Pneumonia - Pharmaceutical Technology [pharmaceutical-technology.com]

- 4. mdpi.com [mdpi.com]

- 5. Lefamulin efficacy and safety in a pooled phase 3 clinical trial population with community-acquired bacterial pneumonia and common clinical comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. contagionlive.com [contagionlive.com]

- 7. Lefamulin trial shows non-inferiority for pneumonia | CIDRAP [cidrap.umn.edu]

- 8. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FDA Approves a New Antibiotic to Treat Pneumonia - bioMérieux Connection [biomerieuxconnection.com]

- 10. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]

- 11. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Lefamulin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 15. In Vitro Activity of Lefamulin Against a Global Collection of Bacterial Pathogens Commonly Causing Community-Acquired Bacterial Pneumonia (CABP, SENTRY 2015) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7-Year (2015-21) longitudinal surveillance of lefamulin in vitro activity against bacterial pathogens collected worldwide from patients with respiratory tract infections including pneumonia and characterization of resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jwatch.org [jwatch.org]

- 23. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 24. Oral Lefamulin vs Moxifloxacin for Early Clinical Response Among Adults With Community-Acquired Bacterial Pneumonia: The LEAP 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. go.drugbank.com [go.drugbank.com]

Methodological & Application

Lefamulin Acetate: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefamulin acetate is a semi-synthetic pleuromutilin antibiotic.[1][2] It is the first pleuromutilin antibiotic approved for systemic use in humans for the treatment of community-acquired bacterial pneumonia (CABP).[3] Lefamulin exhibits a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][4][5] This distinct mechanism results in a low potential for cross-resistance with other antibiotic classes.[2][6] Research-grade lefamulin acetate is a valuable tool for in vitro and in vivo studies of antibacterial activity, resistance mechanisms, and drug discovery. This document provides detailed application notes and experimental protocols for its use in a research setting.

Mechanism of Action

Lefamulin inhibits bacterial protein synthesis by binding to the A- and P-sites of the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[6][7] This binding prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation and halting protein elongation.[2][3][4] This interaction leads to bacteriostatic effects, and in some cases, bactericidal effects depending on the bacterial strain and concentration.[2] The unique binding site of lefamulin minimizes the likelihood of cross-resistance with other ribosome-targeting antibiotics like macrolides and lincosamides.[2]

Caption: Mechanism of Lefamulin Acetate action on the bacterial ribosome.

Applications in Research

-

Antimicrobial Susceptibility Testing: Evaluating the in vitro activity of lefamulin against a wide range of bacterial isolates, including multidrug-resistant strains.

-

Mechanism of Action Studies: Investigating the molecular interactions between lefamulin and the bacterial ribosome.

-

Resistance Studies: Selecting for and characterizing lefamulin-resistant mutants to understand potential resistance mechanisms.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of lefamulin in animal models of infection.[8][9]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determining the relationship between drug exposure and antibacterial effect to optimize dosing regimens.[8][9]

Data Presentation

In Vitro Antimicrobial Activity of Lefamulin

The following tables summarize the minimum inhibitory concentration (MIC) data for lefamulin against various bacterial pathogens.

Table 1: Lefamulin Activity against Common Respiratory Pathogens

| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (822) | 0.12 | 0.25 | ≤1 |

| Streptococcus pneumoniae (penicillin MIC ≥ 2 mg/L) | 0.125 | 0.125 | N/A |

| Haemophilus influenzae (β-lactamase-producing) | 0.5 | 1 | N/A |

| Haemophilus influenzae (β-lactamase-negative) | 1 | 1 | N/A |

| Moraxella catarrhalis | 0.25 | 0.25 | N/A |

| Mycoplasma pneumoniae (macrolide-susceptible, 18) | ≤0.001 | 0.002 | ≤0.008 |

| Mycoplasma pneumoniae (macrolide-resistant, 42) | ≤0.001 | 0.002 | ≤0.008 |

| Mycoplasma pneumoniae (azithromycin-resistant) | 0.03 | 0.03 | N/A |

Data sourced from multiple studies.[10][11][12]

Table 2: Lefamulin Activity against Staphylococci and Other Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-sensitive, MSSA) | ≤0.015 | 0.06 |

| Staphylococcus aureus (Methicillin-resistant, MRSA) | ≤0.015 | 0.125 |

| Staphylococcus epidermidis (Methicillin-sensitive, MSSE) | ≤0.015 | 0.03 |

| Staphylococcus epidermidis (Methicillin-resistant, MRSE) | ≤0.015 | 0.06 |

| Streptococcus pyogenes | ≤0.015 | ≤0.015 |

| Streptococcus agalactiae | ≤0.015 | ≤0.015 |

| Mycoplasma genitalium | N/A | N/A |

MIC values for M. genitalium ranged from 0.0005 to 0.064 µg/mL.[12][13][14]

Pharmacokinetic Parameters of Lefamulin

Table 3: Pharmacokinetic Properties of Lefamulin in Animal Models

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) |

| Mouse | 10 | SC | N/A | N/A | N/A |

| Mouse | 40 | SC | N/A | N/A | N/A |

| Mouse | 160 | SC | N/A | N/A | N/A |

Detailed values for Cmax and AUC were not consistently provided in a comparable format across the search results, but the studies indicated dose-linearity.[8] The pharmacodynamic target best associated with antibacterial activity is ƒAUC₀₋₂₄/MIC.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the methods described by the Clinical and Laboratory Standards Institute (CLSI) and as referenced in the cited literature.[14]

Objective: To determine the lowest concentration of lefamulin acetate that inhibits the visible growth of a bacterial isolate.

Materials:

-

Lefamulin acetate, research grade

-

Appropriate solvent for stock solution (e.g., DMSO)[5]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35-37°C)

-

Spectrophotometer or microplate reader (optional)

Procedure:

-

Preparation of Lefamulin Stock Solution:

-

Accurately weigh the research-grade lefamulin acetate powder.

-

Dissolve in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.[5]

-

Further dilute the stock solution in sterile CAMHB to create a working solution at a concentration appropriate for the desired final concentration range in the microtiter plate.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Microtiter Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the lefamulin working solution to the first well of each row to be tested and mix.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This will result in 50 µL of varying concentrations of lefamulin in each well.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (no lefamulin) and a sterility control well (no bacteria).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of lefamulin at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

Caption: Workflow for MIC determination by broth microdilution.

Handling and Storage

Research-grade lefamulin acetate should be handled in a laboratory setting by trained professionals. For storage, the powder form is typically kept at -20°C for long-term stability (up to 3 years).[15] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[15] Refer to the manufacturer's instructions for specific storage and handling guidelines. Lefamulin acetate is soluble in DMSO and water.[5][15]

Disclaimer: This document is intended for research purposes only and is not a substitute for the product's official documentation or for established laboratory safety protocols. Researchers should consult the relevant literature and safety data sheets before use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]

- 3. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. contagionlive.com [contagionlive.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In vivo pharmacodynamics of lefamulin, the first systemic pleuromutilin for human use, in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics/pharmacodynamics of lefamulin in a neutropenic murine pneumonia model with Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro test of the novel antibiotic lefamulin alone and in combination with doxycycline against Mycoplasma genitalium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abmole.com [abmole.com]

Lefamulin acetate solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefamulin acetate is a semi-synthetic pleuromutilin antibiotic that represents a significant advancement in the fight against community-acquired bacterial pneumonia (CABP).[1][2] Its unique mechanism of action, targeting the bacterial ribosome at a novel site, allows it to circumvent common resistance mechanisms observed with other antibiotic classes.[2][3] Lefamulin acetate inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby preventing the proper positioning of transfer RNA (tRNA) and inhibiting peptide bond formation.[1][2][4][5][6] This document provides detailed information on the solubility of lefamulin acetate in various solvents, protocols for its preparation and use in research settings, and an overview of its mechanism of action.

Solubility Data

The solubility of lefamulin acetate is a critical factor for the design of in vitro and in vivo experiments. The following table summarizes its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It is important to note that using fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.[7]

| Solvent | Concentration | Molarity (approx.) | Notes |

| DMSO | 100 mg/mL[1][4][7] | 176.12 mM[4][7] | Use of fresh, moisture-free DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] |

| Ethanol | 100 mg/mL[7][8] | 176.12 mM | "Freely soluble" has also been reported.[5] |

| Water | 100 mg/mL[1][7][8] | 176.12 mM | Freely soluble in a pH range of 1-6.8.[5] Another source indicates insolubility (<0.1 mg/mL).[4] |

| 0.1 N HCl | ≥ 100 mg/mL[9][10] | Not specified | High solubility across the physiologic pH range.[9] |

| 300 mM Phosphate Buffer (pH 6.8 and 7.4) | ≥ 100 mg/mL[9][10] | Not specified | High solubility across the physiologic pH range.[9] |

| 0.9% Sodium Chloride Solution | > 300 mg/mL[9] | Not specified |

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

Lefamulin acetate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Aseptically weigh the desired amount of lefamulin acetate powder.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of lefamulin acetate.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of In Vivo Formulations

For in vivo studies, lefamulin acetate can be formulated for oral or subcutaneous administration. The following is an example protocol for preparing a clear solution for subcutaneous injection.

Materials:

-

Lefamulin acetate

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol for a 2.5 mg/mL Clear Solution: [4]

-

Prepare a 25.0 mg/mL stock solution of lefamulin acetate in DMSO as described above.

-

To prepare 1 mL of the final working solution, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300.

-

Mix the solution thoroughly until it is even.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

This protocol yields a clear solution of 2.5 mg/mL lefamulin acetate.[4] It is recommended to prepare fresh solutions and use them promptly.[4]

Mechanism of Action

Lefamulin acetate exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome.

Caption: Mechanism of action of lefamulin acetate.

The diagram above illustrates how lefamulin acetate enters the bacterial cell and binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[2][4][6] This binding action prevents the correct positioning of transfer RNA (tRNA) at the A- and P-sites, which in turn inhibits the formation of peptide bonds and halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial protein synthesis.[2][5]

Experimental Workflow: In Vitro Antibacterial Susceptibility Testing

The following workflow outlines a typical microdilution experiment to determine the Minimum Inhibitory Concentration (MIC) of lefamulin acetate against a bacterial strain.

Caption: Workflow for MIC determination.

This generalized protocol serves as a starting point for researchers. Specific parameters such as the bacterial strain, culture medium, and incubation conditions should be optimized based on the experimental requirements and established microbiological guidelines.

References

- 1. abmole.com [abmole.com]

- 2. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]

- 3. contagionlive.com [contagionlive.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. toku-e.com [toku-e.com]

- 6. Lefamulin | C28H45NO5S | CID 58076382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

Application Notes and Protocols for Lefamulin Acetate Solution Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and storage conditions for lefamulin acetate solutions. The information is intended to guide researchers and drug development professionals in handling, storing, and analyzing lefamulin acetate to ensure its integrity and activity for preclinical and clinical research.

Introduction

Lefamulin is a semi-synthetic pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1] Its novel mechanism of action makes it a valuable agent against various pathogens, including resistant strains. Understanding the stability of lefamulin acetate in solution is critical for the development of safe and effective pharmaceutical products and for ensuring the reliability of in vitro and in vivo experimental results.

Recommended Storage Conditions

Proper storage of lefamulin acetate in its various forms is crucial to maintain its potency and prevent degradation. The following table summarizes the recommended storage conditions for different preparations of lefamulin acetate.

| Preparation | Storage Temperature | Duration |

| Lefamulin Acetate Injection Concentrate | 2°C to 8°C (36°F to 46°F) | As per manufacturer's expiry date |

| Diluent for Injection (10 mM citrate-buffered 0.9% sodium chloride) | 20°C to 25°C (68°F to 77°F) | As per manufacturer's expiry date |

| Diluted Lefamulin Acetate IV Solution | Room Temperature | Up to 24 hours[2][3] |

| 2°C to 8°C (Refrigerated) | Up to 48 hours[2][3] | |

| Research Stock Solution (in DMSO) | -20°C | Up to 1 month[4] |

| -80°C | Up to 6 months[4] |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Based on available literature, lefamulin acetate exhibits different stability profiles under various stress conditions.

A study on the forced degradation of lefamulin acetate indicated that the compound is stable under acidic and photolytic conditions.[2][5] However, degradation was observed under oxidative, basic, and thermal/humidity stress.[2][5]

Summary of Lefamulin Acetate Stability under Stress Conditions

| Stress Condition | Observation |

| Acidic Hydrolysis | Stable[2][5] |

| Basic Hydrolysis | Degraded[2][5] |

| Oxidative | Degraded[2][5] |

| Thermal/Humidity | Degraded[2][5] |

| Photolytic | Stable[2][5] |

Experimental Protocols

Preparation of Diluted Lefamulin Acetate Solution for Intravenous Administration

This protocol describes the aseptic dilution of commercially available lefamulin acetate injection concentrate.

Materials:

-

Lefamulin acetate injection vial (150 mg/15 mL)

-

Supplied diluent bag (250 mL of 10 mM citrate-buffered (pH 5) 0.9% sodium chloride)[6]

-

Sterile syringe and needle

Procedure:

-

Inspect the lefamulin acetate vial and the diluent bag for any particulate matter or discoloration. Do not use if either is observed.

-

Using aseptic technique, withdraw the entire contents (15 mL) of the lefamulin acetate injection vial into a sterile syringe.

-

Inject the entire volume of the lefamulin acetate solution into the 250 mL diluent bag.

-

Gently mix the solution thoroughly.

-

The final concentration of the diluted solution will be 0.6 mg/mL.

-

The diluted solution should be a clear, colorless solution.

Stability-Indicating RP-HPLC Method for Lefamulin Acetate

This protocol outlines a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of lefamulin acetate and the detection of its degradation products.[2][4][5]

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.05 M Phosphate Buffer (pH 2.5) : Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Procedure:

-

Mobile Phase Preparation: Prepare a 0.05 M phosphate buffer and adjust the pH to 2.5 with a suitable acid. Mix the buffer with acetonitrile in a 50:50 volume ratio. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a standard solution of lefamulin acetate of known concentration in the mobile phase.

-

Sample Preparation: Dilute the lefamulin acetate solution to be analyzed with the mobile phase to a suitable concentration within the linear range of the method.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Identify and quantify the lefamulin acetate peak and any degradation product peaks by comparing their retention times and peak areas with those of the standard.

Visualizations

Mechanism of Action of Lefamulin

Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding prevents the proper positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation.

Caption: Mechanism of action of lefamulin acetate.

Experimental Workflow for Lefamulin Acetate Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a lefamulin acetate solution, including forced degradation studies and analysis by a stability-indicating HPLC method.

Caption: Workflow for lefamulin acetate stability testing.

Lefamulin Acetate Degradation Pathways

This diagram illustrates the logical relationship between storage conditions and the potential degradation pathways of lefamulin acetate based on forced degradation studies.

Caption: Lefamulin acetate stability and degradation pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijlpr.com [ijlpr.com]

- 4. Development and validation of a stability-indicating RP-HPLC method for estimation of Lefamulin in pure and pharmaceuti… [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lefamulin Acetate Minimum Inhibitory Concentration (MIC) Determination

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Methodologies for Determining the In Vitro Susceptibility of Bacterial Pathogens to Lefamulin Acetate

Introduction

Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for the systemic treatment of community-acquired bacterial pneumonia (CABP).[1][2] It exhibits a novel mechanism of action by inhibiting bacterial protein synthesis. Lefamulin binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby interfering with the binding of transfer RNA (tRNA) for peptide transfer.[3][4][5] This unique binding site means there is a lower likelihood of cross-resistance with other antibiotic classes that also target the ribosome.[3][6]

Lefamulin has demonstrated potent in vitro activity against a broad spectrum of pathogens implicated in CABP, including Gram-positive, Gram-negative, and atypical bacteria such as Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydophila pneumoniae.[3][7][8][9]

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro measurement to assess the susceptibility of a bacterial strain to an antimicrobial agent. MIC values are essential for guiding therapeutic choices, monitoring the emergence of resistance, and establishing susceptibility breakpoints. These application notes provide detailed protocols for determining the MIC of lefamulin acetate using standardized broth microdilution and disk diffusion methods, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of Lefamulin

Lefamulin's antibacterial effect stems from the inhibition of protein synthesis, a fundamental process for bacterial viability. The drug specifically targets the bacterial 50S ribosomal subunit. By binding within the peptidyl transferase center, lefamulin blocks the correct positioning of tRNA, which in turn prevents the formation of peptide bonds and halts the elongation of the polypeptide chain.[3] This action is primarily bacteriostatic, but can be bactericidal depending on the organism and drug concentration.[3][6]

Caption: Mechanism of action of Lefamulin on the bacterial ribosome.

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is considered the gold standard for quantitative MIC determination.[10][11]

3.1.1. Materials and Reagents

-

Lefamulin acetate analytical standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms:

-

S. pneumoniae: CAMHB supplemented with 2-5% Lysed Horse Blood (LHB)

-

H. influenzae: Haemophilus Test Medium (HTM) broth

-

-

Sterile 96-well microtiter plates

-

Bacterial cultures of test organisms

-

Quality control (QC) strains (e.g., S. pneumoniae ATCC 49619, H. influenzae ATCC 49247, S. aureus ATCC 29213)[10]

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Incubator (35°C ± 2°C)

3.1.2. Protocol Steps

-

Preparation of Lefamulin Stock Solution:

-

Prepare a stock solution of lefamulin acetate in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Further dilutions should be made in the appropriate sterile broth medium.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Assay Procedure:

-

Dispense 50 µL of the appropriate sterile broth into each well of a 96-well plate.

-

Perform a two-fold serial dilution of the lefamulin stock solution across the plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

For H. influenzae and S. pneumoniae, incubate for 20-24 hours. Do not use a CO₂ incubator unless specified for the organism, as it can alter the pH of the medium.[11]

-

-

Reading and Interpreting Results:

-

The MIC is defined as the lowest concentration of lefamulin that completely inhibits visible growth of the organism.

-

Reading can be done visually or with a plate reader.

-

Compare the results for the QC strains with the acceptable ranges published by CLSI to validate the assay.

-

Caption: Workflow for Broth Microdilution MIC Determination.

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative or semi-quantitative assessment of susceptibility.[12]

3.2.1. Materials and Reagents

-

Mueller-Hinton Agar (MHA) plates

-

For fastidious organisms:

-

S. pneumoniae: MHA with 5% sheep blood

-

H. influenzae: Haemophilus Test Medium (HTM) agar

-

-

Bacterial cultures, QC strains, 0.5 McFarland standard, and sterile swabs.

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters.

3.2.2. Protocol Steps

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Plate Inoculation:

-

Dip a sterile swab into the adjusted inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.[12]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]

-

-

Disk Application:

-

Aseptically apply a lefamulin 20 µg disk to the center of the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.[12]

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours for most organisms.

-

S. pneumoniae and H. influenzae require incubation for 20-24 hours.

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of complete inhibition (in millimeters) around the disk.

-

Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established breakpoints from CLSI or FDA.

-

Data Presentation: Lefamulin MIC and Zone Diameter Breakpoints

The following tables summarize the in vitro activity of lefamulin against key respiratory pathogens and the interpretive criteria established by regulatory bodies.

Table 1: In Vitro Activity of Lefamulin Against Common Respiratory Pathogens (MIC Data)

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 0.06 - 0.12 | 0.12 - 0.25 | [7][14][15][16][17] |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | [7][14][15][16] |

| Staphylococcus aureus (MRSA) | 0.06 | 0.12 | [7][14][15][16] |

| Haemophilus influenzae | 0.5 | 1 - 2 | [7][14][15][16] |

| Moraxella catarrhalis | 0.06 | 0.12 | [7][14][15] |

| Mycoplasma pneumoniae | ≤0.008 | ≤0.008 | [4] |

| Legionella pneumophila | 0.5 - 1 | N/A | [18] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values may vary slightly between studies.

Table 2: FDA and CLSI Interpretive Criteria for Lefamulin

| Organism | Method | Disk Content | Interpretive Criteria (µg/mL or mm) |

| Susceptible | |||

| Streptococcus pneumoniae | Broth Dilution | N/A | ≤ 0.5 |

| Disk Diffusion | 20 µg | ≥ 19 mm | |

| Staphylococcus aureus (MSSA) | Broth Dilution | N/A | ≤ 0.25 |

| Disk Diffusion | 20 µg | ≥ 21 mm | |

| Haemophilus influenzae | Broth Dilution | N/A | ≤ 2 |

| Disk Diffusion | 20 µg | ≥ 16 mm |

Source: Data compiled from FDA and CLSI documentation.[19][20][21] Intermediate and Resistant criteria have not been established for some pathogens.

Quality Control

Adherence to a rigorous quality control (QC) program is mandatory for accurate and reproducible MIC testing.

-

QC Strains: Certified QC strains must be tested with each batch of MIC assays.

-

Acceptable Ranges: The resulting MIC values or zone diameters for QC strains must fall within the acceptable ranges published in the most current CLSI M100 document.

-

Media and Reagents: All media, reagents, and antibiotic disks must be stored under recommended conditions and tested to ensure they perform as expected.

By following these standardized protocols, researchers can generate reliable and comparable data on the in vitro activity of lefamulin acetate, contributing to its effective clinical use and ongoing surveillance efforts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. clinical-use-of-lefamulin-a-first-in-class-semisynthetic-pleuromutilin-antibiotic - Ask this paper | Bohrium [bohrium.com]

- 3. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. selleckchem.com [selleckchem.com]

- 10. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asm.org [asm.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. avantorsciences.com [avantorsciences.com]

- 14. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lefamulin in Patients with Community-Acquired Bacterial Pneumonia Caused by Atypical Respiratory Pathogens: Pooled Results from Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. utppublishing.com [utppublishing.com]

- 20. cjic.ca [cjic.ca]

- 21. fda.gov [fda.gov]

Application Notes and Protocols for Lefamulin Acetate in Cell Culture Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lefamulin acetate in cell culture models of bacterial infection. Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic that inhibits bacterial protein synthesis.[1][2][3] It demonstrates potent activity against a broad spectrum of pathogens, including those responsible for community-acquired bacterial pneumonia (CABP) and atypical infections.[2][4][5][6] A key feature of lefamulin is its ability to penetrate and accumulate within host cells, making it an effective agent against intracellular pathogens.[7][8]

Mechanism of Action

Lefamulin exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit in bacteria.[5][6][9] This binding action, which involves an "induced fit" mechanism, sterically hinders the correct positioning of transfer RNA (tRNA), thereby preventing peptide bond formation and halting protein synthesis.[5][6] This unique mechanism of action results in a low potential for cross-resistance with other antibiotic classes.[5][6]

Quantitative Data: In Vitro Activity of Lefamulin

The following tables summarize the minimum inhibitory concentrations (MICs) of lefamulin against various bacterial pathogens relevant to cell culture infection models. This data is essential for determining the appropriate concentrations for your experiments.

Table 1: Lefamulin MICs for Common Respiratory and Atypical Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 0.12 | 0.25 | [4][10] |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | [1][11] |

| Staphylococcus aureus (MRSA) | 0.06 | 0.12 | [1][11] |

| Haemophilus influenzae | 0.5 | 1 | [11] |

| Moraxella catarrhalis | 0.06 | 0.12 | [10] |

| Legionella pneumophila | 0.5 | 1 | [7] |

| Mycoplasma pneumoniae | ≤0.001 | 0.002 | [8][10] |

| Chlamydophila pneumoniae | - | - | [1][7] |

| Chlamydia trachomatis | 0.02 | 0.04 | [4][6] |

| Mycoplasma genitalium | - | 0.063 (MIC range 0.002-0.063) | [4][6] |

Table 2: Intracellular Accumulation of Lefamulin in J774 Mouse Macrophages

| Extracellular Concentration (µg/mL) | Incubation Time (hours) | Intracellular Concentration (µg/mL) | Intracellular/Extracellular Ratio | Reference(s) |

| 1 | 1 | 35.6 | 31.2 | [12] |

| 1 | 5 | 54.4 | 47.7 | [12] |

| 5 | 1 | 218 | 41.2 | [12] |

| 5 | 5 | 270 | 50.9 | [12] |

Experimental Protocols

The following are generalized protocols for establishing cell culture infection models to evaluate the efficacy of lefamulin acetate. These should be optimized based on the specific host cell line and bacterial pathogen being investigated.

Preparation of Lefamulin Acetate Stock Solution

-

Solvent Selection: Lefamulin acetate is soluble in dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mg/mL stock solution by dissolving lefamulin acetate in DMSO. Gentle warming or sonication can aid in dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to 6 months.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. It is recommended to pre-warm the stock solution and culture medium to 37°C before dilution to prevent precipitation.

General Protocol for Intracellular Infection Model

This protocol is a template and should be adapted for the specific cell line and bacterium.

References

- 1. Frontiers | Legionella pneumophila Strain 130b Evades Macrophage Cell Death Independent of the Effector SidF in the Absence of Flagellin [frontiersin.org]

- 2. Expression of Legionella pneumophila Virulence Traits in Response to Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. An in-vitro model of intracellular bacterial infection using the murine macrophage cell line J774.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A simple, fast and reliable scan-based technique as a novel approach to quantify intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Assay Development for Image-Based Quantification of Intracellular Bacterial Replication and Analysis of the Innate Immune Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. edoc.rki.de [edoc.rki.de]

- 12. Nanosensor-Enabled Detection and Identification of Intracellular Bacterial Infections in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Lefamulin Acetate: Application Notes and Protocols for Multidrug-Resistant Bacterial Infections

Introduction

Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for systemic intravenous (IV) and oral administration.[1][2] It addresses the urgent need for new treatments against community-acquired bacterial pneumonia (CABP) and other infections, particularly those caused by multidrug-resistant (MDR) pathogens.[3] Lefamulin's novel mechanism of action provides a key advantage, as it shows a low propensity for the development of resistance and lacks cross-resistance with other commonly used antibiotic classes.[3][4] These notes provide an overview of its mechanism, in vitro activity, clinical efficacy, and detailed protocols for research applications.

Mechanism of Action

Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[5] This binding occurs at both the A- and P-sites, preventing the correct positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation.[2][4] This unique interaction results in an "induced fit" that tightens the binding pocket around the molecule, effectively halting protein production.[4] This mechanism differs from other ribosome-targeting antibiotics, minimizing the likelihood of cross-resistance.[5]

Data Presentation

In Vitro Activity Against Key Pathogens

Lefamulin demonstrates potent in vitro activity against a broad spectrum of Gram-positive, Gram-negative, and atypical pathogens associated with respiratory tract infections. Its efficacy is maintained against strains resistant to other antibiotic classes, including macrolides, fluoroquinolones, and beta-lactams.[6][7]

Table 1: In Vitro Activity of Lefamulin Against Gram-Positive Pathogens

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source(s) |

|---|---|---|---|---|---|

| Streptococcus pneumoniae | All | 822 | 0.12 | 0.25 | [8] |

| Streptococcus pneumoniae | Penicillin-Resistant | - | 0.125 | 0.125 | [9] |

| Streptococcus pneumoniae | Multidrug-Resistant | - | 0.12 | 0.25 | [8] |

| Staphylococcus aureus | All | 1273 | 0.06 | 0.12 | [10] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 402 | 0.06 | 0.12 | [10] |

| Streptococcus pyogenes | All | - | ≤0.015 | ≤0.015 | [9] |

| Streptococcus agalactiae | All | - | ≤0.015 | 0.06 |[9] |

Table 2: In Vitro Activity of Lefamulin Against Gram-Negative and Atypical Pathogens

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source(s) |

|---|---|---|---|---|---|

| Haemophilus influenzae | All | - | 0.5 | 2 | [6] |

| Haemophilus influenzae | β-lactamase-producing | - | 0.5 | 1 | [9] |

| Moraxella catarrhalis | All | - | 0.06 | 0.12 | [6] |

| Mycoplasma pneumoniae | Macrolide-Resistant | 42 | 0.002 | 0.002 |[11] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy in Community-Acquired Bacterial Pneumonia (CABP)

Two pivotal Phase 3 clinical trials, LEAP 1 (IV-to-oral) and LEAP 2 (oral only), demonstrated the non-inferiority of lefamulin compared to moxifloxacin for the treatment of adults with CABP.[12][13]

Table 3: Clinical Success Rates in LEAP 1 & LEAP 2 Trials

| Trial | Population | Primary Endpoint | Lefamulin Success Rate | Moxifloxacin Success Rate | Source(s) |

|---|---|---|---|---|---|

| LEAP 1 | Intent-to-Treat (ITT) | Early Clinical Response (ECR) | 87.3% | 90.2% | [3][7] |

| LEAP 2 | Intent-to-Treat (ITT) | Early Clinical Response (ECR) | 90.8% | 90.8% | [13][14] |

| LEAP 2 | Clinically Evaluable (CE) | Investigator Assessment of Clinical Response (IACR) at Test-of-Cure | 89.7% | - |[13] |

ECR was assessed 72-120 hours after the first dose.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a generalized method for determining the MIC of lefamulin against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[10]

Objective: To determine the lowest concentration of lefamulin that visibly inhibits the growth of a target bacterium.

Materials:

-

Lefamulin acetate analytical powder

-

Appropriate solvent (e.g., dimethyl sulfoxide [DMSO])

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolate(s) grown to logarithmic phase

-

0.9% sterile saline

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

Procedure:

-